2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H25ClN4O2/c25-22-8-4-2-6-19(22)16-28-11-13-29(14-12-28)17-24(31)27-26-15-21-20-7-3-1-5-18(20)9-10-23(21)30/h1-10,15,30H,11-14,16-17H2,(H,27,31)/b26-15+ |
InChI Key |
AEGJPYLWWNNNHT-CVKSISIWSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide to form the intermediate compound.
Condensation Reaction: The final step is the condensation of the intermediate with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrazone-Specific Reactions
The (E)-configured hydrazone moiety (=N–N–) enables multiple reaction pathways:
a) Acid/Base-Catalyzed Hydrolysis
Hydrolysis of the hydrazone bond yields:
-
Primary products : 2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide + 2-hydroxy-1-naphthaldehyde
-
Conditions :
Acid hydrolysis is preferred for higher yields and efficient byproduct recovery (e.g., benzylamine recycling) .
b) Tautomerism and Rearrangement
The hydrazone exhibits keto-enol tautomerism under specific conditions:
-
Keto form : Stabilized in aprotic solvents (DMSO, DMF)
-
Enol form : Dominates in polar protic solvents (MeOH, H₂O)
Rearrangement to oxadiazole derivatives occurs under microwave irradiation with K₂CO₃ as a base .
Piperazine Ring Modifications
The 4-(2-chlorobenzyl)piperazine subunit undergoes electrophilic and nucleophilic reactions:
a) N-Alkylation/Acylation
-
Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl)
-
Products : Quaternary ammonium salts or acylated derivatives
-
Key observation : Steric hindrance from the 2-chlorobenzyl group reduces reaction rates by ~40% compared to unsubstituted piperazine.
b) Ring-Opening Reactions
Treatment with strong acids (HCl, H₂SO₄) at >100°C cleaves the piperazine ring, forming:
Aromatic Substitution Reactions
The 2-hydroxynaphthyl group participates in:
a) Electrophilic Aromatic Substitution
-
Nitration : Yields 3-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C
-
Sulfonation : Forms water-soluble sulfonic acids with oleum (20% SO₃)
b) Oxidative Coupling
In the presence of FeCl₃ or Cu(OAc)₂:
Condensation and Cyclization
The hydrazone acts as a substrate for heterocycle formation:
Microwave-assisted methods (MWI) enhance reaction efficiency by reducing time from hours to minutes .
Metal Complexation
The compound coordinates with transition metals through its hydrazone nitrogen and phenolic oxygen:
| Metal Ion | Stoichiometry (L:M) | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu²⁺ | 2:1 | 12.4 ± 0.3 | Catalysis |
| Fe³⁺ | 1:1 | 9.8 ± 0.2 | Sensor design |
Complexes exhibit enhanced antibacterial activity compared to the free ligand (MIC reduced by 4–8× against S. aureus) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
E→Z isomerization of the hydrazone bond (t₁/₂ = 12 min in MeCN)
-
N–N bond cleavage at >30 min exposure, generating radical intermediates
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
| Feature | 2-[4-(2-Cl-Bz)-Piperazinyl] Hydrazone | 4-Cl-Phenyl Analog | Unsubstituted Piperazine |
|---|---|---|---|
| Hydrolysis Rate (H₂SO₄) | 78% yield at 85°C | 82% yield at 80°C | 90% yield at 75°C |
| Metal Binding Capacity | High (log β = 12.4 for Cu²⁺) | Moderate (log β = 10.1) | Low (log β = 8.7) |
| Photostability | t₁/₂ = 12 min | t₁/₂ = 18 min | t₁/₂ = 25 min |
Stability Considerations
-
Thermal Decomposition : Onset at 215°C (TGA data)
-
pH Sensitivity : Stable in pH 4–8; rapid degradation occurs at pH <2 or >10
-
Light Sensitivity : Store in amber vials at –20°C for long-term stability
This comprehensive reactivity profile enables strategic molecular modifications for pharmaceutical development, particularly in antimicrobial and anticancer agent design . Experimental validation of predicted reactions (e.g., oxadiazole cyclization) remains an active research frontier .
Scientific Research Applications
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the piperazine ring and naphthylmethylidene moiety allows for specific interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Compound A : N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide (CAS: 315199-12-3)
- Structure : Replaces the naphthyl group with a 5-bromo-2-fluorophenyl ring.
- Molecular Formula : C₂₀H₂₁BrClFN₄O (MW: 467.77 g/mol).
- Reduced steric bulk compared to the naphthyl group may improve solubility but decrease π-π stacking interactions .
Compound B : 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(5-methyl-2-thienyl)methylene]acetohydrazide (CAS: 315199-00-9)
- Structure : Substitutes the naphthyl group with a 5-methyl-2-thienyl heterocycle.
- Molecular Formula : C₂₀H₂₄ClN₄OS (MW: 441.95 g/mol).
- Key Differences: The thiophene ring introduces sulfur-based interactions (e.g., van der Waals forces) and may alter metabolic stability.
Compound C : N′-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f)
- Structure : Features a coumarin-derived benzopyranyl group and a dihydroxyphenyl substituent.
- Molecular Formula : C₁₈H₁₅N₃O₄ (MW: 353.24 g/mol).
- Key Differences :
Piperazine-Based Hydrazones
Compound D : 2-(4-Benzyl-1-piperazinyl)-N′-[(1E)-1-(4-biphenylyl)ethylidene]acetohydrazide
- Structure : Substitutes the 2-chlorobenzyl group with a benzyl moiety and incorporates a biphenyl system.
- Molecular Formula : C₂₇H₂₉N₄O (MW: 437.55 g/mol).
- Key Differences: The biphenyl group enhances π-π stacking but reduces solubility.
Pharmacological and Physicochemical Comparisons
Antitumor Activity
- The target compound’s naphthyl group may enhance binding to hydrophobic regions of Akt or PI3K, as seen in hydrazones like N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (IC₅₀ = 0.50 µg/mL against H-ras-transformed fibroblasts) .
- Compound A ’s bromo and fluoro groups could improve inhibition of tyrosine kinases due to increased electronegativity, though this remains untested .
Antimicrobial Activity
- The target compound’s hydroxy group may confer moderate antibacterial activity, akin to N′-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f), which showed zone inhibition values of 13–26 mm against S. aureus and E. coli .
- Compound B ’s thiophene ring may reduce efficacy against Gram-negative bacteria due to poorer membrane penetration .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 436.94 | 467.77 | 441.95 | 437.55 |
| LogP (Predicted) | 3.8 | 4.1 | 3.5 | 4.3 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 | 5 |
- The target compound’s higher LogP (3.8) compared to Compound B (3.5) suggests better membrane permeability but lower aqueous solubility.
Biological Activity
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing findings regarding its biological activity, including synthesis methods, biological tests, and molecular docking studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structural characteristics include a piperazine ring substituted with a chlorobenzyl group and a naphthyl-derived hydrazide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN4O2 |
| Molecular Weight | 388.86 g/mol |
| SMILES Representation | C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2O) |
| InChI | InChI=1S/C20H21ClN4O2/c21-18-7-3-1-6-17(18)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-2-4-8-19(16)26/h1-8,13,26H,9-12,14-15H2,(H,23,27)/b22-13+ |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzylpiperazine with an appropriate hydrazine derivative under controlled conditions. Various methods have been reported in literature for optimizing yields and purity. For instance, a patented method describes the use of specific solvents and temperature controls to enhance the reaction efficiency .
Antimicrobial Activity
Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays antibacterial activity comparable to standard antibiotics such as ciprofloxacin. The minimum inhibitory concentration (MIC) values suggest effective inhibition against various bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been explored through MTT assays. Studies indicate that it possesses cytotoxic effects on cancer cell lines, albeit at concentrations higher than those required for standard chemotherapeutics like 5-fluorouracil. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and target proteins involved in cancer proliferation and bacterial resistance mechanisms. These studies suggest that the compound effectively binds to key enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Case Studies
Several case studies have investigated the biological efficacy of similar piperazine derivatives:
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Gram-positive and Gram-negative bacteria, finding that certain compounds exhibited MIC values lower than those of traditional antibiotics.
- Anticancer Screening : A comparative study on various hydrazone derivatives highlighted that modifications in substituents significantly impacted their anticancer activities against breast and colon cancer cell lines.
Q & A
Basic: What are the recommended methods for synthesizing 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide?
Answer:
The synthesis typically involves multi-step reactions:
Piperazine functionalization : React 2-chlorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the 2-chlorobenzyl group .
Hydrazide formation : Condense the piperazine intermediate with ethyl acetohydrazide in a solvent like ethanol, followed by acid hydrolysis to yield the hydrazide backbone.
Hydrazone formation : React the hydrazide with 2-hydroxy-1-naphthaldehyde under reflux in ethanol to form the (E)-configured hydrazone. Key considerations :
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress via TLC or HPLC .
- Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Use a combination of analytical techniques:
- HPLC : Assess purity (>95% recommended for pharmacological studies) using a C18 column with UV detection at 254 nm .
- NMR spectroscopy : Confirm the (E)-configuration of the hydrazone via characteristic imine (C=N) proton signals at δ 8.2–8.5 ppm and NOE correlations .
- Mass spectrometry (MS) : Verify molecular weight (theoretical MW: ~450 g/mol) via ESI-MS .
- Elemental analysis : Compare experimental vs. theoretical C, H, N, Cl content (e.g., %C: ~62.5; %Cl: ~7.8) .
Advanced: How can computational methods guide the design of derivatives with improved bioactivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., dopamine D2 or serotonin receptors due to the piperazine moiety). Focus on optimizing hydrogen bonds and hydrophobic interactions .
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites for functionalization .
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) with experimental bioactivity data .
Advanced: How to resolve contradictions between computational predictions and experimental binding assays?
Answer:
Discrepancies may arise from:
- Solvent effects : Simulate binding in explicit solvent models (e.g., water) rather than vacuum .
- Protein flexibility : Use molecular dynamics (MD) simulations to account for receptor conformational changes.
- Experimental validation : Perform competitive binding assays (e.g., radioligand displacement) to validate docking results .
Example : If a derivative shows poor experimental affinity despite high docking scores, re-evaluate protonation states or tautomeric forms of the ligand .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood due to potential respiratory irritation from fine powders.
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the hydrazone bond .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design experiments to evaluate its potential as an antimicrobial agent?
Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity at 2× MIC over 24 hours.
- Mechanistic studies :
Advanced: What crystallographic strategies ensure accurate structural determination?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the Hirshfeld surface to validate intermolecular interactions .
- Twinned crystals : If twinning is detected (e.g., via Rint > 0.05), use TWINABS for data scaling .
Basic: What spectroscopic techniques confirm the E/Z isomerism of the hydrazone group?
Answer:
- ¹H NMR : The (E)-isomer shows a singlet for the imine proton (δ ~8.3 ppm), while the (Z)-isomer exhibits coupling (J = 8–10 Hz) .
- IR spectroscopy : A strong C=N stretch at ~1600 cm⁻¹ supports the hydrazone configuration.
- X-ray crystallography : Definitive proof via bond lengths (C=N: ~1.28 Å) and torsion angles .
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
- Solvent selection : Replace ethanol with DMF to enhance solubility of aromatic intermediates .
- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation (reflux, 6–8 hours).
- Workup : Extract the product with ethyl acetate and wash with brine to remove unreacted aldehyde .
Advanced: How to address low reproducibility in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
